molecular formula C12H16FNO B1444514 (3S)-3-[(2-fluorophenyl)methoxy]piperidine CAS No. 1568182-78-4

(3S)-3-[(2-fluorophenyl)methoxy]piperidine

Cat. No.: B1444514
CAS No.: 1568182-78-4
M. Wt: 209.26 g/mol
InChI Key: ZKHPALXDIDQTKU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-[(2-fluorophenyl)methoxy]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2-fluorophenylmethoxy group

Scientific Research Applications

(3S)-3-[(2-fluorophenyl)methoxy]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word associated with this compound is "Warning" .

Biochemical Analysis

Biochemical Properties

(3S)-3-[(2-fluorophenyl)methoxy]piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s interaction with cytochrome P450 can result in the formation of reactive intermediates, which can further participate in various biochemical pathways.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which further influences cellular functions. Additionally, this compound can participate in enzyme-mediated reactions, leading to the formation of reactive intermediates that can affect various biochemical pathways.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular functions . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, cytochrome P450 enzymes play a significant role in the metabolism of this compound . The metabolic pathways can lead to the formation of metabolites that can further participate in biochemical reactions. Additionally, this compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific tissues or compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(2-fluorophenyl)methoxy]piperidine typically involves the reaction of (S)-3-hydroxypiperidine with 2-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the 2-fluorobenzyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(2-fluorophenyl)methoxy]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-[(2-chlorophenyl)methoxy]piperidine
  • (3S)-3-[(2-bromophenyl)methoxy]piperidine
  • (3S)-3-[(2-methylphenyl)methoxy]piperidine

Uniqueness

(3S)-3-[(2-fluorophenyl)methoxy]piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S)-3-[(2-fluorophenyl)methoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHPALXDIDQTKU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-[(2-fluorophenyl)methoxy]piperidine
Reactant of Route 2
Reactant of Route 2
(3S)-3-[(2-fluorophenyl)methoxy]piperidine
Reactant of Route 3
Reactant of Route 3
(3S)-3-[(2-fluorophenyl)methoxy]piperidine
Reactant of Route 4
Reactant of Route 4
(3S)-3-[(2-fluorophenyl)methoxy]piperidine
Reactant of Route 5
Reactant of Route 5
(3S)-3-[(2-fluorophenyl)methoxy]piperidine
Reactant of Route 6
Reactant of Route 6
(3S)-3-[(2-fluorophenyl)methoxy]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.